4-(1H-吲唑-1-基)苯酚

描述

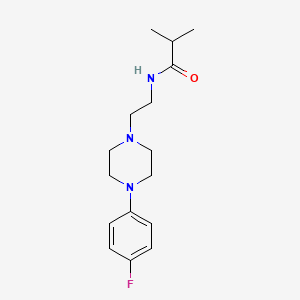

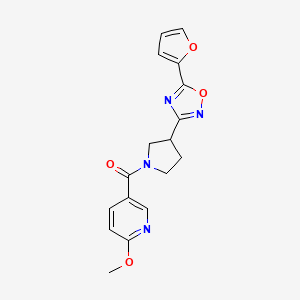

“4-(1H-indazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has a molecular weight of 210.24 .

Synthesis Analysis

Imidazole, the core structure of “4-(1H-indazol-1-yl)phenol”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “4-(1H-indazol-1-yl)phenol” is represented by the InChI code1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis

“4-(1H-indazol-1-yl)phenol” is a powder at room temperature .科学研究应用

抗肿瘤活性

4-(1H-吲唑-1-基)苯酚已被研究作为抗肿瘤药物的潜力。 研究人员合成了衍生物并评估了它们对不同细胞系的疗效,包括MCF-7和CaCo-2 。这些研究突出了其在抑制细胞生长方面的作用,并暗示了其在癌症研究中的相关性。

抗结核活性

该化合物的吲唑部分因其生物潜力而备受关注。特别是,3-氨基-1H-吲唑-1-甲酰胺,包括4-(1H-吲唑-1-基)苯酚的衍生物,已显示出对肿瘤细胞系的抗增殖活性。 值得注意的是,一些衍生物导致细胞周期在G0-G1期停滞 。

雌激素活性评价

4-(1H-吲唑-1-基)苯酚已被用于利用基于酿酒酵母的Lac-Z报告基因检测方法评估酚类环境雌激素的雌激素活性 。了解其雌激素特性对于环境和健康相关研究至关重要。

药物开发

含咪唑的化合物,包括4-(1H-吲唑-1-基)苯酚,是药物开发中的重要合成子。 它们的多样的化学和生物特性使它们成为设计新型药物的宝贵工具 。研究人员正在探索这些化合物用于潜在的治疗应用。

抗菌和抗真菌特性

虽然关于4-(1H-吲唑-1-基)苯酚的具体研究有限,但相关的咪唑衍生物表现出抗菌、抗分枝杆菌和抗真菌活性 。这些特性使其在传染病研究中具有相关性。

其他生物活性

含咪唑的化合物还显示出抗氧化、抗炎、抗病毒和解热活性 。虽然4-(1H-吲唑-1-基)苯酚在这些领域中的直接证据很少,但其咪唑核心暗示了其在多种生物学环境中的潜力。

安全和危害

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

The primary target of 4-(1H-indazol-1-yl)phenol is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation .

Mode of Action

These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The interaction with iNOS could potentially alter the production of NO, influencing immune response and inflammation.

属性

IUPAC Name |

4-indazol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHYKAOPBRCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)